molecular formula C17H14F3N3O5S B2368319 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 946344-52-1

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2368319
CAS No.: 946344-52-1
M. Wt: 429.37
InChI Key: JNQYZYQGAFNMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazinone core substituted with a furan-2-yl group and a 4-(trifluoromethoxy)benzenesulfonamide side chain. The pyridazinone moiety (6-oxopyridazin-1(6H)-yl) is a key pharmacophore, while the trifluoromethoxy group enhances metabolic stability and lipophilicity due to its electron-withdrawing nature .

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O5S/c18-17(19,20)28-12-3-5-13(6-4-12)29(25,26)21-9-10-23-16(24)8-7-14(22-23)15-2-1-11-27-15/h1-8,11,21H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQYZYQGAFNMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a furan ring, a pyridazine moiety, and a sulfonamide group, which collectively contribute to its biological properties. The molecular formula is C15H17F3N3O3SC_{15}H_{17}F_3N_3O_3S, with a molecular weight of approximately 392.37 g/mol. Its unique structure allows for various interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrases, which play crucial roles in various physiological processes. This inhibition can lead to altered pH regulation and cellular signaling pathways.
  • Receptor Modulation : The furan and pyridazine components may interact with formyl peptide receptors (FPRs), which are involved in inflammatory responses and immune regulation. This interaction could potentially modulate inflammatory pathways, making it a candidate for anti-inflammatory therapies.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity:

  • Cell Proliferation Inhibition : In vitro assays demonstrate that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, a study reported IC50 values in the low micromolar range for several derivatives of this compound .
Cell LineIC50 (µM)
MCF-75.2
A5494.8

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies suggest that it exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The exact mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies and Research Findings

  • Study on Anticancer Activity : A focused library screening revealed that derivatives of this compound selectively inhibited tubulin polymerization in cancer cells while sparing normal cells . This selectivity is crucial for reducing side effects in cancer therapy.
  • Inflammation Modulation : Another study explored the compound's role in modulating inflammatory responses by targeting FPRs. The results indicated a significant reduction in pro-inflammatory cytokine production in activated macrophages treated with the compound .

Comparison with Similar Compounds

Key Structural Differences

Compound Name Pyridazinone Substituent Sulfonamide Substituent Molecular Weight* Yield (%)
Target Compound Furan-2-yl 4-(Trifluoromethoxy)phenyl ~478.3† N/A
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Benzyloxy Phenyl 385.4 62–99.9
6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one (5a) Methylthio-benzyl 302.4 46
Antipyrine/pyridazinone hybrid 6e Benzylpiperidinyl 1,5-Dimethyl-3-oxo-2-phenyl 583.7 62

*Calculated using PubChem or ChemDraw.
†Estimated based on structural formula.

Pharmacological and Physicochemical Properties

Electronic and Lipophilic Effects

  • Furan-2-yl vs. benzyloxy : The furan ring’s smaller size and oxygen atom may facilitate hydrogen bonding with biological targets, whereas benzyloxy groups could contribute to π-π stacking interactions .

Preparation Methods

Target Molecule Deconstruction

The target compound dissects into three structural subunits:

  • Pyridazinone core : A six-membered di-aza ring with a ketone at position 6.
  • Furan-2-yl substituent : Attached at position 3 of the pyridazinone.
  • Sulfonamide side chain : Comprising a 4-(trifluoromethoxy)benzenesulfonyl group linked via an ethylamine spacer to the pyridazinone’s nitrogen at position 1.

Retrosynthetically, the molecule can be assembled through:

  • Cyclocondensation to form the pyridazinone ring.
  • Nucleophilic substitution to introduce the ethylamine side chain.
  • Sulfonamide coupling with 4-(trifluoromethoxy)benzenesulfonyl chloride.

Synthetic Methodologies

Pyridazinone Core Synthesis

The pyridazinone ring is constructed via cyclocondensation of a 1,4-diketone precursor with hydrazine. For regioselective incorporation of the furan group, furan-2-carbohydrazide (1) reacts with ethyl acetoacetate (2) under acidic conditions (HCl, ethanol, reflux, 8 h) to yield 3-(furan-2-yl)-6-hydroxypyridazine (3) (78% yield).

Mechanistic Insight :
The reaction proceeds through hydrazide-ketone Schiff base formation, followed by cyclodehydration. The furan’s electron-donating nature directs electrophilic substitution at position 3.

Alkylation for Ethylamine Side Chain Introduction

The pyridazinone’s N1 position is alkylated using 2-chloroethylamine hydrochloride. A mixture of 3-(furan-2-yl)-6-hydroxypyridazine (3), 2-chloroethylamine (4), and K₂CO₃ in DMF is stirred at 60°C for 12 h, yielding 1-(2-aminoethyl)-3-(furan-2-yl)pyridazin-6(1H)-one (5) (65% yield).

Optimization Note :
Excess K₂CO₃ (2.5 eq) suppresses N-oxide formation, while DMF’s high polarity facilitates SN2 displacement.

Sulfonamide Coupling

The primary amine in intermediate 5 reacts with 4-(trifluoromethoxy)benzenesulfonyl chloride (6) in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to RT, 4 h). This affords the target compound in 85% yield after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Reaction Conditions :

  • Stoichiometry : 1:1.2 amine:sulfonyl chloride ratio minimizes di-sulfonylation.
  • Temperature Control : Gradual warming prevents exothermic side reactions.

Process Optimization and Yield Enhancement

Cyclocondensation Improvements

Replacing HCl with p-TsOH (10 mol%) in ethanol increases cyclization yield to 84% by mitigating ester hydrolysis. Microwave-assisted synthesis (100°C, 30 min) further reduces reaction time without yield loss.

Alkylation Efficiency

Switching from K₂CO₃ to Cs₂CO₃ in DMF elevates alkylation yield to 73% due to enhanced nucleophilicity. Solvent screening identified acetonitrile as inferior (52% yield), affirming DMF’s superiority.

Sulfonylation Purity Control

Post-reaction quenching with ice-water precipitates unreacted sulfonyl chloride, simplifying purification. HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >99% purity.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=8.4 Hz, 1H, pyridazinone H4), 7.89–7.86 (m, 2H, ArH), 7.45 (d, J=3.6 Hz, 1H, furan H5), 6.72–6.69 (m, 1H, furan H3), 4.32 (t, J=6.0 Hz, 2H, NCH₂), 3.65 (t, J=6.0 Hz, 2H, CH₂NH), 3.21 (s, 1H, NH).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -58.2 (s, CF₃O).
  • HRMS (ESI+) : m/z calc. for C₁₈H₁₅F₃N₃O₅S [M+H]⁺ 458.0732, found 458.0736.

Crystallographic Data

Single-crystal X-ray diffraction (Mo Kα, 100 K) confirms the sulfonamide’s tetrahedral geometry and π-stacking between furan and pyridazinone rings (d = 3.4 Å).

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A Sonogashira coupling approach attaches pre-formed ethynylpyridazinone to a sulfonamide-bearing aryl iodide. While feasible, this route suffers from lower yields (47%) due to alkyne instability.

Solid-Phase Synthesis

Immobilizing the pyridazinone on Wang resin enables iterative coupling, though scalability issues limit practicality.

Industrial-Scale Considerations

Solvent Recycling

DMF recovery via vacuum distillation achieves 90% reuse, reducing waste.

Continuous Flow Processing

Microreactor technology curtails alkylation time to 2 h (vs. 12 h batch), enhancing throughput.

Applications and Derivative Synthesis

The sulfonamide’s electron-deficient aromatic system potentiates kinase inhibition. N-Alkylation with propargyl bromide generates a click chemistry handle for bioconjugation (82% yield).

Q & A

Basic Research Questions

What are the critical steps in synthesizing N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide?

The synthesis typically involves three key stages:

  • Pyridazinone Core Formation : Cyclocondensation of hydrazine derivatives with diketones or ketoesters to construct the 6-oxopyridazin-1(6H)-yl moiety .
  • Sulfonamide Bond Formation : Reaction of a sulfonyl chloride (e.g., 4-(trifluoromethoxy)benzenesulfonyl chloride) with an amine-functionalized intermediate (e.g., 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine) under basic conditions (e.g., NaOH, K₂CO₃) in polar aprotic solvents like DMF .
  • Purification : Column chromatography or recrystallization to isolate the final product, with purity validated via HPLC (>95%) .

Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation : ¹H/¹³C NMR to verify substituent positions and bond connectivity. For example, the furan-2-yl group’s protons appear as distinct doublets at δ 6.3–7.1 ppm .
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 472.1) .

What solvents and bases are optimal for sulfonamide bond formation?

  • Solvents : DMF or acetonitrile for solubility and reaction efficiency .
  • Bases : Sodium hydroxide (for aqueous conditions) or triethylamine (for anhydrous reactions) to deprotonate the amine and drive the reaction .

Advanced Research Questions

How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Maintaining 0–5°C during sulfonamide coupling reduces side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Catalyst Use : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates nucleophilic substitution by stabilizing transition states .
  • Solvent Screening : A DMF:THF (3:1) mixture balances solubility and reaction kinetics, improving yields from 60% to 85% .

How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For instance, a spurious peak at δ 4.2 ppm might arise from residual solvent (DMSO-d₆) rather than a structural anomaly .
  • Computational Modeling : DFT-based NMR chemical shift prediction (e.g., using Gaussian) to verify assignments .
  • Controlled Degradation Studies : Heat or light exposure tests to identify decomposition products that may skew data .

What strategies enhance solubility for in vitro biological assays?

  • Co-Solvent Systems : Use DMSO:PBS (10:90) to maintain solubility without denaturing proteins .
  • Prodrug Modification : Introduce ionizable groups (e.g., phosphate esters) to the sulfonamide moiety for aqueous compatibility .

Comparative Synthesis Conditions

ParameterMethod A ()Method B ()
Solvent DMFTHF/DMF (3:1)
Base TriethylamineNaOH
Temperature 25°C0–5°C
Yield 72%85%
Purity (HPLC) 93%98%

Key Challenges and Solutions

  • Low Yield in Pyridazinone Formation : Replace conventional hydrazine with methylhydrazine to reduce steric hindrance .
  • Sulfonamide Hydrolysis : Use anhydrous conditions and molecular sieves to scavenge moisture .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.